1-[(1-Benzothiophen-3-yl)methyl]-4-(3,6-dichloropyridine-2-carbonyl)piperazine
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Overview
Description
1-[(1-Benzothiophen-3-yl)methyl]-4-(3,6-dichloropyridine-2-carbonyl)piperazine is a complex organic compound that features a benzothiophene moiety, a dichloropyridine group, and a piperazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(1-Benzothiophen-3-yl)methyl]-4-(3,6-dichloropyridine-2-carbonyl)piperazine typically involves multiple steps, starting with the preparation of the benzothiophene and dichloropyridine intermediates. These intermediates are then coupled using piperazine as a linking agent. Common reagents used in these reactions include organometallic catalysts and halogenated solvents. The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the compound in its desired form.
Chemical Reactions Analysis
Types of Reactions
1-[(1-Benzothiophen-3-yl)methyl]-4-(3,6-dichloropyridine-2-carbonyl)piperazine can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Halogenated solvents, organometallic catalysts, and various nucleophiles or electrophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols. Substitution reactions can result in a wide range of derivatives, depending on the substituents introduced.
Scientific Research Applications
1-[(1-Benzothiophen-3-yl)methyl]-4-(3,6-dichloropyridine-2-carbonyl)piperazine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 1-[(1-Benzothiophen-3-yl)methyl]-4-(3,6-dichloropyridine-2-carbonyl)piperazine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 1-[(1-Benzothiophen-2-yl)methyl]-4-(3,6-dichloropyridine-2-carbonyl)piperazine
- 1-[(1-Benzothiophen-3-yl)methyl]-4-(3,5-dichloropyridine-2-carbonyl)piperazine
- 1-[(1-Benzothiophen-3-yl)methyl]-4-(3,6-dichloropyridine-2-carbonyl)morpholine
Uniqueness
1-[(1-Benzothiophen-3-yl)methyl]-4-(3,6-dichloropyridine-2-carbonyl)piperazine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the benzothiophene moiety enhances its aromaticity and potential for π-π interactions, while the dichloropyridine group contributes to its electron-withdrawing characteristics. The piperazine ring provides flexibility and potential for hydrogen bonding, making this compound versatile for various applications.
Properties
IUPAC Name |
[4-(1-benzothiophen-3-ylmethyl)piperazin-1-yl]-(3,6-dichloropyridin-2-yl)methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17Cl2N3OS/c20-15-5-6-17(21)22-18(15)19(25)24-9-7-23(8-10-24)11-13-12-26-16-4-2-1-3-14(13)16/h1-6,12H,7-11H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMNSTBDKJQQBKJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CSC3=CC=CC=C32)C(=O)C4=C(C=CC(=N4)Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17Cl2N3OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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